1-(2-Iodobenzyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and pharmaceutical agents. nih.gov Its presence is noted in over twenty classes of pharmaceuticals and a vast number of alkaloids. nih.gov The widespread application of piperidine scaffolds stems from several key factors:
Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of a wide range of substituted derivatives with distinct chemical and physical properties. nih.govijnrd.org
Pharmacological Relevance: Many piperidine-containing compounds exhibit significant biological activity, making them crucial components in drug discovery and development. nih.govresearchgate.net
Synthetic Accessibility: A plethora of synthetic methods have been developed for the construction and modification of the piperidine core, ensuring its accessibility for research and industrial applications. nih.govorganic-chemistry.org
The introduction of chiral centers within the piperidine scaffold further expands its utility, enabling the synthesis of enantiomerically pure compounds with specific biological targets. thieme-connect.comresearchgate.net This has proven beneficial in modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles of drug candidates. thieme-connect.comresearchgate.net
Contextualization of 1-(2-Iodobenzyl)piperidine within Halogenated Heterocycles
This compound belongs to the family of halogenated heterocyclic compounds. jeyamscientific.insigmaaldrich.com These are organic molecules that feature at least one halogen atom—fluorine, chlorine, bromine, or iodine—attached to a heterocyclic ring system. jeyamscientific.insigmaaldrich.com Halogenated heterocycles are of considerable importance in synthetic chemistry as they serve as versatile intermediates for the synthesis of more complex organic compounds. jeyamscientific.insigmaaldrich.comthieme-connect.com
The presence of a halogen atom, in this case, iodine, on the benzyl (B1604629) group of this compound imparts unique reactivity to the molecule. mdpi.com The carbon-iodine bond can participate in a variety of chemical transformations, most notably in cross-coupling reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The high electrophilicity and good leaving group ability of halogens like iodine are pivotal in the activation and structural modification of organic compounds. mdpi.comresearchgate.net This makes this compound a valuable precursor for the synthesis of a diverse range of more complex N-benzylpiperidine derivatives and other heterocyclic systems.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in synthesis.
| Property | Value |
| CAS Number | 76464-88-5 |
| Molecular Formula | C12H16IN |
| Molecular Weight | 301.171 g/mol |
Data sourced from multiple chemical suppliers. bldpharm.comsynquestlabs.com
Synthesis and Reactivity
The synthesis of this compound can be achieved through the alkylation of piperidine with 2-iodobenzyl halide, such as 2-iodobenzyl chloride. This is a common pathway for the formation of N-benzylpiperidine derivatives.
The reactivity of this compound is largely dictated by the presence of the iodine atom on the aromatic ring. This functional group makes the compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. For instance, it can be utilized in palladium-catalyzed reactions to form new bonds at the ortho-position of the benzyl group. Furthermore, the iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. The compound can also undergo radical translocation reactions to form bridged azabicyclic compounds. rsc.org
Research Applications
While specific, in-depth research findings on this compound are not extensively detailed in publicly available literature, its structural motifs are found in compounds investigated for various purposes. For example, N-benzylpiperidine derivatives are explored as cholinesterase inhibitors for potential use in treating Alzheimer's disease. acs.orguj.edu.plnih.gov Additionally, iodinated benzylpiperidine structures have been synthesized and evaluated as selective tracers for imaging the dopamine (B1211576) transporter in the brain. nih.gov The core structure of this compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-iodophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPRBFCDPRYNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 2 Iodobenzyl Piperidine Scaffolds
Cross-Coupling Reactions Involving Iodoaryl Moieties
The presence of an iodine atom on the benzene (B151609) ring makes 1-(2-iodobenzyl)piperidine an excellent substrate for a variety of cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to transition metal catalysts, which is often the initial step in catalytic cycles for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-N Bond Formation Reactions (Buchwald–Hartwig Coupling and Related Protocols)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has broad utility due to its functional group tolerance and wide substrate scope. wikipedia.orguwindsor.ca The this compound scaffold is well-suited for such transformations, where the iodoaryl group can couple with various primary or secondary amines.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. youtube.com This is followed by coordination of the amine to the resulting palladium(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com
Research has shown that various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., Xantphos, tBuDavePhos) can be employed to effectively catalyze these reactions. researchgate.netbeilstein-journals.org The choice of ligand is critical, as it influences the catalyst's stability, activity, and selectivity. acs.org Sterically hindered and electron-rich ligands often promote the reductive elimination step, leading to higher yields. wikipedia.org
| Entry | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 90 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ | tBuDavePhos | K₃PO₄ | Xylene | 110 | 88-96 |
| 4 | Indole | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 75-85 |
Table 1. Representative conditions for the Buchwald-Hartwig amination of aryl iodides with various amines, applicable to the this compound scaffold.
Copper-Catalyzed Cross-Coupling Systems
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based systems for forming C-N, C-O, and C-S bonds. nih.gov These methods are often advantageous due to the lower cost and toxicity of copper compared to palladium. The iodoaryl moiety of this compound is highly reactive in these systems.
Copper-catalyzed N-arylation reactions typically require a copper(I) salt (e.g., CuI, CuBr), a ligand, and a base. researchgate.net Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or neocuproine (B1678164) are commonly used to stabilize the copper catalyst and facilitate the coupling process. nih.gov These reactions can be used to couple the this compound scaffold with a wide range of nucleophiles, including amines, phenols, and thiols. For instance, copper-catalyzed C-S coupling provides a direct route to aryl thioethers. uu.nl Ligand-free systems have also been developed, simplifying the reaction setup. uu.nlorganic-chemistry.org
| Entry | Nucleophile | Copper Source | Ligand | Base | Solvent | Temp (°C) |
| 1 | Phenol | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 |
| 2 | Thiophenol | CuI | Neocuproine | K₂CO₃ | DMSO | 120 |
| 3 | Piperazine | CuBr | rac-BINOL | K₃PO₄ | DMF | 100 |
| 4 | Phenylacetylene | Cu₂O | None | Cs₂CO₃ | DMF | 135 |
Table 2. General conditions for copper-catalyzed cross-coupling of aryl iodides with various nucleophiles, relevant to the this compound scaffold. researchgate.netnih.govorganic-chemistry.org
Intramolecular Reactivity and Cyclization Pathways
The juxtaposition of the iodoaryl group and the piperidine (B6355638) ring in the this compound scaffold creates opportunities for intramolecular reactions. These pathways can lead to the formation of complex, fused, or spirocyclic ring systems, which are of significant interest in medicinal chemistry. rsc.org
Halogen Atom Transfer and Hydrogen Atom Transfer Processes
Radical-mediated reactions offer powerful methods for C-H bond functionalization and cyclization. nih.gov Halogen atom transfer (XAT) and hydrogen atom transfer (HAT) are key elementary steps in many of these transformations. nih.gov
Halogen Atom Transfer (XAT): In the context of this compound, an α-aminoalkyl radical can be generated on the piperidine ring through photoredox catalysis or other radical initiation methods. researchgate.net This radical can then participate in an intramolecular XAT process, abstracting the iodine atom from the benzyl (B1604629) group. manchester.ac.uk This process forms a new C-I bond at the α-position of the piperidine and generates an aryl radical on the benzene ring. The resulting aryl radical is a versatile intermediate that can undergo various subsequent reactions, such as cyclization or trapping with other reagents. The feasibility of XAT is influenced by the bond dissociation energies of the C-I and C-H bonds and the nucleophilicity of the generated radical. rsc.orgd-nb.info
Hydrogen Atom Transfer (HAT): Intramolecular HAT processes, particularly 1,5-HAT, are well-established for the functionalization of remote C-H bonds. rsc.org In the this compound system, a nitrogen-centered radical could potentially abstract a hydrogen atom from the ortho-position of the benzyl ring, although this 1,4-HAT is less common. More plausible is the generation of a radical at the benzylic position, which could then engage in HAT with a C-H bond on the piperidine ring. Conversely, an alkoxyl radical generated from a related scaffold could undergo a 1,2-HAT process, although this is generally considered less favorable than 1,5-HAT due to the strained transition state. researchgate.net These HAT processes generate carbon-centered radicals that can lead to cyclized products. nih.gov
Exploration of Reaction Selectivity and Regioselectivity
Controlling selectivity is a central challenge in the functionalization of complex molecules like this compound, which possesses multiple reactive sites.
Reaction Selectivity: The scaffold offers two primary sites for reactivity: the C-I bond on the aryl ring and the C-H bonds on the piperidine ring. In cross-coupling reactions, the C-I bond is typically the most reactive site under both palladium and copper catalysis. However, under conditions that favor radical processes, functionalization of the piperidine ring can become competitive. For example, catalyst-controlled C-H functionalization can direct reactions to specific positions (C2, C3, or C4) on the piperidine ring, depending on the catalyst and the nature of the nitrogen-protecting group. d-nb.infonih.gov This allows for selective modification of the heterocyclic portion of the molecule while leaving the iodoaryl group intact for subsequent transformations.
Regioselectivity: In intramolecular cyclization reactions, regioselectivity is a key consideration. For instance, if an aryl radical is generated at the C2 position of the benzene ring (following an XAT event), it can potentially cyclize onto different positions of the piperidine ring. The regiochemical outcome is often governed by the stability of the resulting radical intermediate and the stereoelectronic factors of the transition state. Similarly, the cyclization of piperidine-based radicals onto the aromatic ring can lead to different fused heterocyclic systems. For example, cyclization of a radical at the C2 position of the piperidine ring onto the C2 position of the aryl ring (after iodine abstraction) would lead to a six-membered ring, following a 6-endo-trig pathway. The specific pathway followed can sometimes be influenced by reaction conditions, such as the solvent. nih.gov
| Reaction Type | Reactive Site | Controlling Factor | Potential Outcome |
| Buchwald-Hartwig | C-I Bond | Pd-catalyst/ligand | C-N bond formation |
| Ullmann Coupling | C-I Bond | Cu-catalyst/ligand | C-N, C-O, C-S bond formation |
| C-H Functionalization | Piperidine C-H | Rh-catalyst/N-protecting group | C2, C3, or C4 substitution |
| Intramolecular XAT | C-I and Piperidine α-C-H | Radical initiator (e.g., light) | Aryl radical formation, potential cyclization |
| Intramolecular Cyclization | Aryl radical/Piperidine ring | Ring size preference (e.g., 5-exo vs. 6-endo) | Fused or spirocyclic products |
Table 3. Overview of selectivity in reactions involving the this compound scaffold.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
For instance, studies on various N-benzylpiperidine derivatives have revealed common crystallographic parameters. researchgate.netcas.org Typically, these compounds crystallize in common space groups such as P2₁/n or P-1. The unit cell dimensions are dependent on the specific substitution pattern and packing forces within the crystal.
To illustrate the type of data obtained from such an analysis, a hypothetical data table for a derivative of 1-(2-Iodobenzyl)piperidine is presented below, based on typical values for similar structures. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1405 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Note: This is a representative table based on known structures of similar compounds.
The primary output of a single-crystal X-ray diffraction experiment is the precise set of atomic coordinates, which allows for the detailed analysis of the molecule's geometry. For this compound, key structural parameters of interest include the conformation of the piperidine (B6355638) ring and the orientation of the 2-iodobenzyl substituent.
The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. whiterose.ac.uk The benzyl (B1604629) group can be positioned either axially or equatorially. In the solid state, the preferred conformation is influenced by steric hindrance and crystal packing forces. The bulky 2-iodobenzyl group would likely favor an equatorial position to minimize steric interactions.
The following table presents expected bond lengths and angles for key parts of the this compound structure, based on standard values and data from related molecules.
| Bond/Angle | Expected Value |
| C-N (piperidine) | ~1.47 Å |
| C-C (piperidine) | ~1.53 Å |
| C-N-C (piperidine) | ~112° |
| C-C-C (piperidine) | ~111° |
| C(benzyl)-I | ~2.10 Å |
| N-C(benzyl) | ~1.48 Å |
| C-N-C(benzyl) | ~115° |
Note: These are typical values and can vary slightly in an actual crystal structure.
The torsion angles determined from the crystallographic data would definitively describe the conformation of the piperidine ring and the rotational position of the benzyl group relative to the piperidine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the iodobenzyl group and the aliphatic protons of the piperidine ring. The ortho-iodo substituent would influence the chemical shifts of the adjacent aromatic protons, leading to a complex splitting pattern in that region. The benzylic protons (CH₂) would appear as a singlet, while the piperidine protons would exhibit characteristic multiplets due to spin-spin coupling.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbon attached to the iodine atom would be significantly shifted. The chemical shifts of the piperidine carbons would be consistent with a saturated heterocyclic ring.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known data for similar substituted benzylpiperidines. rsc.org
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (H3-H6) | 7.0 - 7.9 | m |
| Benzylic (CH₂) | ~3.5 | s |
| Piperidine (α-CH₂) | ~2.4 | m |
| Piperidine (β,γ-CH₂) | 1.4 - 1.6 | m |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C-I) | ~98 |
| Aromatic (other) | 128 - 140 |
| Benzylic (CH₂) | ~62 |
| Piperidine (α-C) | ~54 |
| Piperidine (β-C) | ~26 |
| Piperidine (γ-C) | ~24 |
Note: These are predicted values and may differ from experimental results.
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals in 1D spectra and establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. For this compound, COSY would show correlations between adjacent protons in the piperidine ring, allowing for the assignment of the α, β, and γ protons. It would also show correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for connecting different fragments of the molecule. For example, it would show a correlation between the benzylic protons and the aromatic carbons, as well as the α-carbons of the piperidine ring, thus confirming the attachment of the benzyl group to the piperidine nitrogen.
NMR data can provide insights into the conformational preferences of molecules in solution. For this compound, the conformation of the piperidine ring and the rotational freedom around the N-C(benzyl) bond are of interest.
The coupling constants (J-values) between protons on the piperidine ring, obtained from the ¹H NMR spectrum, can be used to determine the relative orientation of these protons and thus the chair conformation of the ring. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship between protons, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.
Furthermore, variable temperature NMR studies can be employed to investigate dynamic processes such as ring inversion or restricted rotation around single bonds. Due to the steric bulk of the ortho-iodo substituent, hindered rotation around the N-C(benzyl) bond might be observed, potentially leading to the appearance of distinct signals for different rotamers at low temperatures. nih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the elucidation of molecular structures by identifying the functional groups present within a compound. The absorption of infrared radiation excites molecules, causing specific bonds to vibrate at characteristic frequencies. These vibrations, which include stretching and bending modes, generate a unique spectral fingerprint, allowing for a detailed analysis of the molecular architecture of this compound.
The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the distinct structural components of the molecule: the piperidine ring, the benzyl group, and the carbon-iodine bond. The analysis of these characteristic absorption bands confirms the successful synthesis and structural integrity of the compound.
Key vibrational modes for this compound are summarized in the table below, followed by a detailed interpretation of the spectral data.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3100–3000 | Medium | =C-H Stretch | Aromatic C-H (Iodobenzyl group) spectroscopyonline.comlibretexts.org |
| 3000–2850 | Strong | -C-H Stretch | Aliphatic C-H (Piperidine ring and benzyl CH₂) libretexts.org |
| 1600–1585 | Medium-Weak | C=C Stretch | Aromatic ring (in-ring) libretexts.org |
| 1500–1400 | Medium-Weak | C=C Stretch | Aromatic ring (in-ring) libretexts.org |
| 1470–1450 | Medium | CH₂ Scissoring | Aliphatic C-H bend (Piperidine ring and benzyl CH₂) libretexts.org |
| 1250–1020 | Medium-Weak | C-N Stretch | Tertiary aliphatic amine (Piperidine) unitechlink.comorgchemboulder.commsu.edu |
| 770–735 | Strong | C-H oop Bend | Ortho-disubstituted benzene (B151609) ring quimicaorganica.orgspectroscopyonline.com |
| 600–500 | Medium-Weak | C-I Stretch | Carbon-Iodine bond libretexts.orgupi.edu |
Detailed Spectral Interpretation
High-Frequency Region (4000–2500 cm⁻¹): This region is dominated by C-H stretching vibrations. The distinction between aromatic and aliphatic C-H bonds is clear.
Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically in the 3100–3000 cm⁻¹ range) are characteristic of the C-H bonds on the ortho-iodobenzyl ring spectroscopyonline.comlibretexts.org. The presence of these peaks confirms the existence of the aromatic moiety.
Aliphatic C-H Stretching: Stronger and more intense absorption bands are observed just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹). These are assigned to the symmetric and asymmetric stretching vibrations of the CH₂ groups within the piperidine ring and the benzylic methylene (B1212753) (-CH₂-) bridge libretexts.org. As a tertiary amine, this compound shows no N-H stretching bands, which would typically appear in the 3500-3300 cm⁻¹ region orgchemboulder.com.
Mid-Frequency Region (2500–1500 cm⁻¹): This region provides information about double bonds and bending vibrations.
Aromatic C=C Stretching: The skeletal in-ring C=C stretching vibrations of the iodobenzyl group typically produce a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1400 cm⁻¹ spectroscopyonline.comlibretexts.org.
Aliphatic C-H Bending: The scissoring (or bending) vibrations of the methylene groups in the piperidine ring and the benzyl linker give rise to medium intensity bands in the 1470–1450 cm⁻¹ range libretexts.org.
Fingerprint Region (1500–500 cm⁻¹): This region is often complex but contains highly diagnostic peaks for the substitution pattern and specific functional groups.
C-N Stretching: The stretching vibration of the C-N bond in the tertiary aliphatic amine (the piperidine ring) is expected to show a medium to weak absorption in the 1250–1020 cm⁻¹ range unitechlink.comorgchemboulder.commsu.edu.
Aromatic C-H Out-of-Plane (oop) Bending: One of the most definitive peaks for confirming the structure is the strong absorption arising from the C-H out-of-plane bending of the ortho-disubstituted benzene ring. This vibration characteristically appears in the 770–735 cm⁻¹ range and provides clear evidence for the 1,2-substitution pattern on the aromatic ring quimicaorganica.orgspectroscopyonline.com.
C-I Stretching: The vibration associated with the carbon-iodine bond is found at lower frequencies due to the high mass of the iodine atom. The C-I stretch is expected to produce a medium to weak band in the 600–500 cm⁻¹ region libretexts.orgupi.edu. Its presence confirms the iodination of the benzyl group.
The collective analysis of these FT-IR absorption bands provides a comprehensive and unambiguous confirmation of the chemical structure of this compound, with each peak corresponding logically to the molecule's constituent functional groups.
Computational Chemistry and Theoretical Modelling of 1 2 Iodobenzyl Piperidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 1-(2-Iodobenzyl)piperidine, DFT calculations are employed to investigate a wide array of molecular properties.
The geometry of this compound is optimized using DFT methods to find its most stable three-dimensional structure. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings.
Conformational analysis of piperidine derivatives reveals that substituents on the nitrogen or the ring can influence the equilibrium between different chair conformations or even favor twist-boat forms. For N-acylpiperidines, for instance, pseudoallylic strain can dictate the axial orientation of a 2-substituent. In the case of this compound, the orientation of the 2-iodobenzyl group relative to the piperidine ring is a key conformational feature. The rotational barrier around the C-N bond connecting the benzyl (B1604629) group and the piperidine ring, as well as the puckering of the piperidine ring itself, are critical aspects of its conformational landscape. These studies are often performed using popular DFT functionals like B3LYP, sometimes in conjunction with dispersion corrections to accurately model non-covalent interactions. nih.gov
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within this compound.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. irjweb.comnih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.comnih.gov For this compound, the HOMO is likely to be localized on the electron-rich piperidine nitrogen and the iodinated benzene (B151609) ring, while the LUMO may be distributed over the aromatic system. The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for electronic applications. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the piperidine ring and the iodine atom, indicating their nucleophilic character. The hydrogen atoms of the piperidine and benzyl groups would exhibit positive potentials, marking them as potential sites for electrophilic attack. The MEP is a valuable tool for predicting how the molecule will interact with other molecules, including biological targets.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are highly valuable for structural elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. nih.gov This allows for the assignment of experimental peaks and can help to distinguish between different conformers or isomers. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating the second derivatives of the energy with respect to the atomic positions. The calculated frequencies can be compared with experimental spectra to confirm the molecule's structure and identify characteristic functional groups. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.
DFT-based reactivity descriptors provide a quantitative measure of a molecule's reactivity. These indices help in identifying the most reactive sites within the molecule.
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. scielo.org.mx By analyzing the Fuk.ui functions for this compound, one can predict which atoms are most likely to be involved in chemical reactions. For example, the nitrogen atom of the piperidine ring is expected to have a high value of the Fukui function for electrophilic attack.
Local Softness and Hardness: These are related concepts that describe the polarizability of different regions of the molecule. Soft regions are more polarizable and tend to be more reactive. The local softness can be used in conjunction with the Fukui function to provide a more complete picture of the molecule's reactivity.
Mechanistic Pathway Elucidation through Computational Methods
For instance, if this compound were to participate in a transition metal-catalyzed cross-coupling reaction, DFT calculations could be used to model the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. This would provide insights into the reaction's feasibility, selectivity, and the role of the catalyst. The calculated activation energies for different pathways can help to determine the most likely reaction mechanism.
Advanced Computational Methodologies and Basis Set Selection
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Functionals: A wide variety of functionals are available, each with its own strengths and weaknesses. For a molecule like this compound, which contains a heavy element (iodine), it is important to choose a functional that can adequately describe relativistic effects. Hybrid functionals, such as B3LYP, and meta-hybrid functionals are often used for their balance of accuracy and computational efficiency. For more accurate calculations, especially for thermochemistry and reaction barriers, double-hybrid functionals or composite methods may be employed.
Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. For accurate calculations, it is crucial to use a basis set that is flexible enough to describe the electron distribution in the molecule. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used. For the iodine atom, it is essential to use a basis set that includes polarization and diffuse functions, and it is often necessary to use effective core potentials (ECPs) to account for the core electrons and scalar relativistic effects. The selection of an appropriate basis set is a critical step in obtaining reliable computational results. mit.edumdpi.com
Synthetic Utility and Applications As a Chemical Building Block
Precursor in the Synthesis of Complex Molecular Architectures
1-(2-Iodobenzyl)piperidine serves as a valuable starting material for the synthesis of more complex molecular structures, primarily through reactions that leverage the reactivity of the carbon-iodine bond. The presence of the iodine atom on the benzene (B151609) ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the assembly of intricate molecular frameworks.
One of the most powerful methods for intramolecular cyclization is the intramolecular Heck reaction . wikipedia.orgorganicreactions.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new ring. wikipedia.orglibretexts.org In the context of this compound derivatives, the ortho-iodo substituent is strategically positioned to facilitate cyclization onto a tethered unsaturated moiety, leading to the formation of fused ring systems.
For instance, by introducing an unsaturated side chain onto the piperidine (B6355638) nitrogen, a substrate suitable for an intramolecular Heck reaction can be prepared. The subsequent palladium-catalyzed cyclization would then generate a novel polycyclic structure incorporating the piperidine ring. The general mechanism for such a transformation is outlined below:
| Step | Description |
| Oxidative Addition | A palladium(0) catalyst inserts into the carbon-iodine bond of the this compound derivative, forming an organopalladium(II) complex. |
| Migratory Insertion | The tethered alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming a new carbon-carbon bond and a cyclic intermediate. |
| β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond within the newly formed ring and producing a palladium-hydride species. |
| Reductive Elimination | The palladium-hydride species undergoes reductive elimination to regenerate the palladium(0) catalyst and a proton, which is neutralized by a base present in the reaction mixture. |
This strategy has been widely applied in the synthesis of a variety of complex natural products and other biologically active molecules. organicreactions.org The ability to construct congested tertiary and quaternary carbon centers with high stereoselectivity is a significant advantage of the intramolecular Heck reaction. chim.it
Scaffold for Heterocyclic Compound Construction
The structural framework of this compound is an ideal scaffold for the construction of various heterocyclic compounds. The piperidine ring itself is a prevalent motif in many pharmaceuticals and natural products. nih.gov By utilizing the reactivity of the 2-iodobenzyl group, this basic scaffold can be elaborated into more complex heterocyclic systems.
A key application in this area is the synthesis of benzo[a]quinolizidine derivatives. researchgate.netnih.gov These tricyclic structures are present in a number of alkaloids with interesting biological activities. An approach to this ring system can be envisioned starting from a derivative of this compound. For example, if an appropriate two-carbon unit with a terminal alkene is attached to the piperidine nitrogen, an intramolecular Heck reaction can be employed to construct the third ring of the benzo[a]quinolizidine core.
The general synthetic approach is depicted in the reaction scheme below:
Reaction Scheme: Synthesis of a Benzo[a]quinolizidine Precursor
This palladium-catalyzed cyclization provides an efficient route to these important heterocyclic systems. rsc.org The reaction conditions can often be tuned to control the stereochemistry of the newly formed stereocenters.
Furthermore, other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to introduce a wide variety of substituents at the 2-position of the benzyl (B1604629) group. This functionalization can be a prelude to subsequent cyclization reactions to form different heterocyclic rings fused to the benzene ring.
Development of Analogues for Structure-Activity Relationship Studies (excluding pharmacological activity profiles)
In the field of medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect its interaction with a biological target is known as a structure-activity relationship (SAR) study. nih.govresearchgate.netnih.gov this compound and its derivatives are useful scaffolds for such studies.
The presence of the iodine atom provides a convenient handle for introducing a diverse range of substituents via cross-coupling reactions. nih.govresearchgate.net This allows for the exploration of the steric and electronic requirements of a particular binding site without altering the core piperidine and benzyl moieties, which may be essential for primary binding interactions.
For example, a library of analogues can be synthesized by reacting this compound with various boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling). The resulting compounds would possess different groups at the 2-position of the benzyl ring, allowing for a systematic investigation of how these changes influence molecular properties and interactions.
The following table illustrates the types of analogues that can be generated from this compound for SAR studies:
| Coupling Reaction | Reactant | Resulting Analogue Structure |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 1-(2-Arylbenzyl)piperidine |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 1-(2-(Alkynyl)benzyl)piperidine |
| Buchwald-Hartwig Amination | Amine (R₂NH) | 1-(2-(Dialkylamino)benzyl)piperidine |
By systematically varying the nature of the "R" and "Ar" groups, chemists can map the structural requirements for a molecule to exhibit certain properties, guiding the design of more potent and selective compounds. The iodo-substituted precursor is therefore a key tool in the iterative process of lead optimization. nih.gov
Q & A
Q. What statistical frameworks are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
